molecular formula C9H9Br2NO B1469075 2-Bromo-n-(4-bromobenzyl)acetamide CAS No. 70110-31-5

2-Bromo-n-(4-bromobenzyl)acetamide

Número de catálogo: B1469075
Número CAS: 70110-31-5
Peso molecular: 306.98 g/mol
Clave InChI: XNQHQAIQNUYJGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-n-(4-bromobenzyl)acetamide is a useful research compound. Its molecular formula is C9H9Br2NO and its molecular weight is 306.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-n-(4-bromobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-n-(4-bromobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-N-[(4-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQHQAIQNUYJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268712
Record name 2-Bromo-N-[(4-bromophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-31-5
Record name 2-Bromo-N-[(4-bromophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70110-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-bromophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Characterization and Isotopic Analysis of 2-Bromo-N-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(4-bromobenzyl)acetamide is a bifunctional electrophilic scaffold frequently employed in fragment-based drug discovery (FBDD) and the synthesis of proteolysis targeting chimeras (PROTACs). Its structure comprises a 4-bromobenzyl amine core acylated by a bromoacetyl moiety.

This guide provides a rigorous analysis of its physicochemical properties, focusing on the isotopic signature required for mass spectrometry validation and the structural connectivity confirmed via NMR spectroscopy.

Molecular Formula & Weight Analysis[1][2][3]

Elemental Composition

The molecular formula C


H

Br

NO
is derived from the connectivity of a disubstituted benzene ring, a methylene linker, and an

-bromoacetamide cap.
ElementSymbolCountStandard Atomic Weight (Da)Total Mass Contribution (Da)
CarbonC912.011108.099
HydrogenH91.0089.072
BromineBr279.904159.808
NitrogenN114.00714.007
OxygenO115.99915.999
Total 306.985 g/mol
Isotopic Distribution (Mass Spectrometry)

For researchers using LC-MS, the standard molecular weight (307.0 g/mol ) is insufficient for identification due to the unique isotopic abundance of Bromine. Bromine exists as two stable isotopes,


Br (50.69%) and 

Br (49.31%), in a roughly 1:1 ratio.

Because the molecule contains two bromine atoms, the molecular ion ([M+H]


) will not appear as a single peak but as a distinct 1:2:1 triplet .[1][2]
  • Peak 1 (

    
    Br + 
    
    
    
    Br):
    The "Monoisotopic" mass.
  • Peak 2 (

    
    Br + 
    
    
    
    Br):
    The mixed isotope mass (most abundant).
  • Peak 3 (

    
    Br + 
    
    
    
    Br):
    The heavy mass.
Theoretical m/z Values (Protonated [M+H]

)
  • m/z ~306: (

    
    Br
    
    
    
    ) — Relative Intensity: ~50%
  • m/z ~308: (

    
    Br + 
    
    
    
    Br) — Relative Intensity: ~100% (Base Peak)
  • m/z ~310: (

    
    Br
    
    
    
    ) — Relative Intensity: ~50%

Critical QC Check: If your Mass Spectrum does not show this 1:2:1 pattern separated by 2 mass units, the product is likely mono-brominated (1:1 doublet) or debrominated.

MS_Isotopes cluster_0 Bromine Isotope Combinations Br79_79 79Br - 79Br (Lightest) MS_Peak Mass Spectrum Signal Br79_79->MS_Peak m/z ~306 (25% Prob) Br79_81 79Br - 81Br (Mixed) Br79_81->MS_Peak m/z ~308 (50% Prob) Br81_79 81Br - 79Br (Mixed) Br81_79->MS_Peak Br81_81 81Br - 81Br (Heaviest) Br81_81->MS_Peak m/z ~310 (25% Prob)

Caption: Statistical probability of bromine isotope incorporation resulting in the characteristic 1:2:1 mass spectral triplet.

Synthesis & Experimental Protocol

Caution: This compound is a potent alkylating agent (electrophile). All operations must be performed in a fume hood.

Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation or anhydrous amide coupling. The nucleophilic amine of 4-bromobenzylamine attacks the electrophilic carbonyl of bromoacetyl bromide.

Reagents:

  • Substrate: 4-Bromobenzylamine (CAS: 3959-07-7)

  • Reagent: Bromoacetyl bromide (CAS: 598-21-0)

  • Base: Triethylamine (Et

    
    N) or DIPEA (to scavenge HBr)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Preparation: Dissolve 4-bromobenzylamine (1.0 eq) and Et

    
    N (1.2 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath to prevent over-alkylation or polymerization.

  • Addition: Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes. Note: The reaction is highly exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting amine (polar, baseline) should disappear; the product (less polar) will appear at R

    
     ~0.4–0.5.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Synthesis_Flow Start 4-Bromobenzylamine + Et3N in DCM Reagent Add Bromoacetyl bromide (0°C) Start->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Elimination Elimination of HBr (captured by Et3N) Intermediate->Elimination Product 2-Bromo-N-(4-bromobenzyl) acetamide Elimination->Product

Caption: Mechanism of nucleophilic acyl substitution to generate the target alpha-bromoacetamide.

Structural Validation (NMR)[6]

To confirm the structure,


H NMR (DMSO-d

or CDCl

) is required. The following shifts are diagnostic.
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Amide NH 8.5 – 8.8 ppmBroad Triplet1HDeshielded by carbonyl; splits due to adjacent CH

.
Aromatic (Ar-H) 7.4 – 7.6 ppmMultiplet (AA'BB')4HCharacteristic para-substitution pattern (roofing effect).
Benzyl CH

4.2 – 4.4 ppmDoublet2HCouples to NH (J ~6 Hz). Becomes a singlet if D

O exchange is performed.

-Bromo CH

3.8 – 4.0 ppmSinglet2HIsolated methylene between Carbonyl and Bromine.

Self-Validating Check: The integration ratio between the Benzyl CH


 and the 

-Bromo CH

must be exactly 1:1 . If the

-Bromo signal is lower, hydrolysis (to the alcohol) or displacement has occurred.

References

  • PubChem. (n.d.). Compound Summary: N-(4-Bromobenzyl)acetamide.[3][4] National Library of Medicine. Retrieved from [Link](Note: This is the base scaffold reference; specific alpha-bromo derivatives are synthesized per Protocol 3.2).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Organic Syntheses. (1950). N-Bromoacetamide.[3][4][5][6] Org. Synth. 1950, 30, 15. Retrieved from [Link](Methodological basis for bromoacetamide handling).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-N-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating these cyclic structures. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional orientations, enabling precise interactions with biological targets. The starting material, 2-Bromo-N-(4-bromobenzyl)acetamide, is a particularly attractive building block for the synthesis of a diverse range of N-heterocycles. Its structure contains two key reactive sites: an electrophilic α-bromoacetyl group and a benzylic bromide, which, following intramolecular cyclization, can be further functionalized. This dual reactivity, coupled with the potential for various cyclization strategies, makes it a valuable precursor for generating libraries of novel heterocyclic compounds for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocycles from 2-Bromo-N-(4-bromobenzyl)acetamide. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the experimental choices and providing self-validating protocols for reproducible results.

PART 1: Synthesis of Lactams via Intramolecular N-Alkylation

The most direct application of 2-Bromo-N-(4-bromobenzyl)acetamide in heterocyclic synthesis is its intramolecular cyclization to form lactams, which are cyclic amides.[1] The size of the resulting lactam ring is dependent on the reaction conditions and the nature of any additional tethering groups. Here, we focus on the formation of a five-membered γ-lactam, a common motif in many biologically active compounds.[2]

Mechanistic Insight: Base-Mediated Intramolecular Nucleophilic Substitution

The formation of the γ-lactam, 1-(4-bromobenzyl)pyrrolidin-2-one, proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the amide nitrogen by a suitable base, rendering it nucleophilic. This newly formed anion then attacks the electrophilic carbon of the α-bromoacetyl group, displacing the bromide ion and forming the five-membered ring.

Sources

Application Note: Solvent Engineering for 2-Bromo-N-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 2-Bromo-N-(4-bromobenzyl)acetamide (CAS: 2945-03-1). This molecule acts as a dual-electrophile , containing a highly reactive


-bromoacetamide motif and a chemically distinct aryl bromide.

The core challenge in utilizing this building block is managing chemoselectivity and solubility . The


-bromo position is susceptible to rapid 

substitution and hydrolytic degradation, while the aryl bromide requires transition-metal catalysis (e.g., Suzuki-Miyaura) for activation. This note details solvent systems that maximize yield for heterocycle synthesis (Hantzsch) and cross-coupling workflows while minimizing solvolysis and side-reactions.

Physicochemical Profile & Solvent Compatibility[1][2]

The acetamide backbone confers polarity, making this compound poorly soluble in non-polar hydrocarbons (Hexanes, Heptane) but highly soluble in polar aprotic solvents.

Table 1: Solubility and Reactivity Profile
Solvent ClassExamplesSolubilityReactivity RiskRecommended Application
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Low (Stable)General

alkylation; Library synthesis.
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood Low Finkelstein reactions; Amine alkylation (easy workup).
Polar Protic Ethanol, MethanolModerate (High at reflux)Medium (Solvolysis risk)Hantzsch Thiazole Synthesis (Product precipitates).
Chlorinated DCM, ChloroformGood Low Friedel-Crafts; Extraction/Workup.
Ethers THF, 1,4-DioxaneModerate Low Suzuki-Miyaura Cross-Coupling.
Non-Polar Hexanes, ToluenePoor None Anti-solvent for precipitation/crystallization.

Critical Insight: Avoid using Pyridine or primary amine solvents as the reaction medium. The


-bromo group will rapidly quaternize with pyridine to form water-soluble pyridinium salts, destroying the starting material.

Reaction Workflow A: Nucleophilic Substitution ( )

Target:


-Carbon (Alkyl Bromide)
Common Products:  Thiazoles (via Thioureas), Secondary Amines, Sulfides.
Mechanism & Solvent Selection

The


-bromoacetamide is an activated alkyl halide. The adjacent carbonyl group lowers the LUMO energy, accelerating nucleophilic attack.
  • For Heterocycle Synthesis (Hantzsch): Ethanol (EtOH) is the gold standard. While the starting material is moderately soluble, the resulting hydrobromide salt of the thiazole product is often insoluble in cold ethanol. This allows for "filtration-pure" isolation.

  • For Amine Alkylation: Acetonitrile (MeCN) is preferred over DMF. MeCN allows for lower temperature reflux preventing thermal degradation, and is easily removed to avoid water-wash workups required by DMF.

Protocol 1: Hantzsch Thiazole Synthesis (Green Method)

This protocol converts the


-bromo group into a 2-aminothiazole derivative while leaving the aryl bromide intact for downstream coupling.

Reagents:

  • 2-Bromo-N-(4-bromobenzyl)acetamide (1.0 equiv)[1]

  • Thiourea or substituted Thioamide (1.1 equiv)

  • Solvent: Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the acetamide substrate and Ethanol. Stir at room temperature (RT). The solid may not fully dissolve initially.

  • Addition: Add the thiourea component in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ). Within 15–30 minutes, the suspension will clear (dissolution) and then likely turn cloudy again as the product precipitates.
    
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a baseline spot (salt form) or lower 
    
    
    
    spot (free base).
  • Isolation: Cool to

    
    . Filter the precipitate.[2]
    
  • Wash: Wash the filter cake with cold Ethanol (

    
    ) to remove unreacted thiourea.
    
  • Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 9 with saturated

    
    . Extract with EtOAc.
    

Reaction Workflow B: Suzuki-Miyaura Cross-Coupling

Target: Aryl Bromide (Para-position) Challenge: Chemoselectivity. Pd(0) can undergo oxidative addition into both the Aryl-Br (


) and the 

-Alkyl-Br (

).
Strategic Recommendation

Perform the


 reaction (Workflow A) FIRST. 
Transforming the volatile 

-bromo group into a stable heterocycle or amine prevents "reaction scrambling" during the palladium step. If you must couple the aryl bromide first, use the protocol below designed to suppress alkyl activation.
Protocol 2: Chemoselective Suzuki Coupling

Solvent System: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1). Why? Biphasic systems with weak bases (


) are gentler than homogenous DMF/strong base systems, reducing degradation of the amide linkage.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Selected for high steric bulk to favor aryl insertion.
    
  • Base:

    
     (2.0 equiv)
    

Step-by-Step:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling.[3]

  • Assembly: Add substrate, boronic acid, and base.[4] Add catalyst last.

  • Temperature Control: Heat to

    
     .
    
    • Warning: Do NOT reflux at

      
       if the 
      
      
      
      -bromo group is still present. High heat promotes Pd insertion into the
      
      
      -bromo position, leading to debromination or polymerization.
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

Visualized Decision Framework

The following diagram illustrates the logical flow for solvent and reagent selection based on the desired structural modification.

SolventSelection Start Start: 2-Bromo-N-(4-bromobenzyl)acetamide Target Select Target Site Start->Target Alpha Alpha-Carbon (Alkyl-Br) (Nucleophilic Substitution) Target->Alpha Pathway A (Recommended First) Aryl Aryl-Carbon (Aryl-Br) (Suzuki Coupling) Target->Aryl Pathway B (Careful Control) Solv_Alpha Solvent: Ethanol or MeCN Alpha->Solv_Alpha Reagent_Alpha Reactant: Thiourea/Amine Solv_Alpha->Reagent_Alpha Prod_Alpha Product: Thiazole/Amino-amide (Aryl-Br intact) Reagent_Alpha->Prod_Alpha Prod_Alpha->Aryl Subsequent Step Risk RISK: Alpha-Br is labile Aryl->Risk Solv_Aryl Solvent: Dioxane/H2O (4:1) Risk->Solv_Aryl Cond_Aryl Conditions: Pd(dppf)Cl2, 60°C (Avoid reflux) Solv_Aryl->Cond_Aryl Prod_Aryl Product: Biaryl-acetamide (Alpha-Br intact) Cond_Aryl->Prod_Aryl

Figure 1: Strategic decision tree for solvent and pathway selection. Pathway A is recommended as the primary step to stabilize the reactive alpha-position.

References

  • General Reactivity of

    
    -Haloacetamides: 
    Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context: Hantzsch Thiazole Synthesis mechanisms).
    
    
  • Solvent Effects in Nucleophilic Substitution: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Context: Dipolar aprotic vs. protic solvent effects on reaction rates).

  • Suzuki Coupling Chemoselectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context: Reactivity order of halides: I > Br > Cl).

  • Hantzsch Synthesis Protocols: Potts, K. T. (1977). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Context: Use of Ethanol for precipitation of thiazole hydrobromides).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(4-bromobenzyl)acetamide serves as a critical intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles. In drug development, its specific mass spectral signature—characterized by a distinct dibromo isotopic pattern—acts as a high-fidelity diagnostic tag for impurity profiling and metabolic tracking.

This guide compares the fragmentation dynamics of the target compound against its non-halogenated and mono-halogenated analogs. The data demonstrates that the 1:2:1 isotopic triplet of the parent ion, combined with the specific bromotropylium fragment, provides superior specificity compared to standard N-benzylacetamide derivatives.

Structural & Isotopic Profile

The defining "performance" feature of this molecule in mass spectrometry is not its ionization efficiency, but its isotopic fidelity . Unlike standard organic molecules which show a dominant M+ peak, this compound carries two bromine atoms, creating a predictable triplet pattern that serves as an internal validation standard during analysis.

Compound Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  304.90 Da
    
  • Molecular Weight (Average): 306.96 Da

  • Isotopic Pattern: 1:2:1 (approximate) for M, M+2, M+4.

The Dibromo Signature (Performance Metric)

The presence of two bromine atoms creates a unique spectral fingerprint. While a single bromine yields a 1:1 doublet (


), the combination of two statistically independent bromine atoms results in the following distribution:
  • m/z 305 (

    
    ):  Relative Intensity ~51%
    
  • m/z 307 (

    
    ):  Relative Intensity ~100% (Base Peak of the cluster)
    
  • m/z 309 (

    
    ):  Relative Intensity ~49%
    

Diagnostic Utility: This pattern allows researchers to instantly distinguish this compound from mono-brominated impurities (e.g., N-(4-bromobenzyl)acetamide) or non-halogenated side products in complex reaction mixtures.

Fragmentation Pathways & Mechanism[1][2][3][4][5]

The fragmentation of 2-Bromo-N-(4-bromobenzyl)acetamide is driven by the stability of the benzylic cation and the lability of the carbon-halogen bond. The two primary pathways observed in ESI and EI modes are Benzylic Cleavage and Amide Bond Scission .

Pathway A: Formation of the Bromotropylium Ion (Dominant)

The most abundant fragment arises from the cleavage of the N-C(benzyl) bond. The charge is retained on the benzyl group due to resonance stabilization, which typically rearranges to the highly stable bromotropylium ion .

  • Mechanism: Heterolytic cleavage of the

    
     bond.
    
  • Fragment:

    
    
    
  • m/z signature: Doublet at 169 / 171 (1:1 ratio).

  • Significance: This ion confirms the integrity of the 4-bromobenzyl moiety.

Pathway B: Acylium Ion Formation

Cleavage on the carbonyl side of the amide nitrogen generates the bromoacetyl cation.

  • Mechanism: Alpha-cleavage relative to the carbonyl.[1][2][3]

  • Fragment:

    
    
    
  • m/z signature: Doublet at 121 / 123 (1:1 ratio).

  • Significance: Confirms the presence of the alpha-bromoacetyl group.

Pathway C: HBr Loss (ESI Specific)

In Electrospray Ionization (ESI), the protonated molecule


 often undergoes neutral loss of Hydrogen Bromide (HBr, 80/82 Da).
  • Transition:

    
    
    
  • Result: A mono-brominated cation, likely cyclized to a lactam or oxazoline derivative.

Comparative Performance Analysis

The following table compares the diagnostic fragments of the target compound against its common analogs. This comparison highlights why the target molecule's spectra are more complex but offer higher specificity.

FeatureTarget: Dibromo Analog Alternative 1: Monobromo Alternative 2: Non-Halogenated
Compound 2-Bromo-N-(4-bromobenzyl)acetamideN-(4-bromobenzyl)acetamideN-benzylacetamide
Parent Ion Pattern Triplet (1:2:1) m/z 305, 307, 309Doublet (1:1) m/z 227, 229Singlet m/z 149
Primary Fragment Bromotropylium m/z 169, 171Bromotropylium m/z 169, 171Tropylium m/z 91
Secondary Fragment Bromoacetyl m/z 121, 123Acetyl m/z 43Acetyl m/z 43
Diagnostic Confidence High (Pattern + Mass)Medium (Mass + Doublet)Low (Common mass, isobaric interference likely)

Analysis:

  • Alternative 2 (Non-halogenated) yields a generic tropylium ion at m/z 91, which is common to thousands of aromatic compounds. It lacks specificity.

  • Alternative 1 (Monobromo) improves specificity with the m/z 169/171 doublet but loses the diagnostic information regarding the acetyl chain (m/z 43 is non-specific).

  • Target (Dibromo) provides specific "tags" on both sides of the amide bond (m/z 169/171 and m/z 121/123), allowing for complete structural verification.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the logical flow of fragmentation for the protonated parent ion


.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 306, 308, 310 (1:2:1 Triplet) PathA Pathway A: Benzylic Cleavage Parent->PathA PathB Pathway B: Amide Hydrolysis/Cleavage Parent->PathB PathC Pathway C: Neutral Loss (-HBr) Parent->PathC Frag1 Bromotropylium Ion [C7H6Br]+ m/z 169, 171 (1:1 Doublet) PathA->Frag1 Charge retention on Benzyl Neutral1 Neutral Loss: Bromoacetamide PathA->Neutral1 Frag2 Bromoacetyl Cation [C2H2BrO]+ m/z 121, 123 (1:1 Doublet) PathB->Frag2 Charge retention on Acetyl Neutral2 Neutral Loss: 4-Bromobenzylamine PathB->Neutral2 Frag3 Cyclized Cation [C9H8BrNO]+ m/z 226, 228 (1:1 Doublet) PathC->Frag3 Loss of HBr (80/82 Da)

Caption: Fragmentation logic of 2-Bromo-N-(4-bromobenzyl)acetamide showing the three primary ion clusters derived from the parent triplet.

Experimental Protocol: LC-MS Identification

To replicate these results and verify the compound's identity in a reaction mixture, follow this self-validating protocol.

Reagents & Preparation[7][8]
  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

  • Concentration: Prepare a 10 µg/mL solution. High concentrations may lead to dimerization

    
    , complicating the isotopic pattern.
    
Instrument Conditions (ESI-Q-TOF or Triple Quad)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V (Adjust to maximize the parent ion m/z 307).

  • Collision Energy (CID):

    • Low (10 eV): Retains Parent Ion (m/z 305/307/309).

    • Medium (25 eV): Promotes Benzylic Cleavage (Generates m/z 169/171).

    • High (40+ eV): Fragments the aromatic ring (Generates m/z 90, 89, 63).

Validation Steps
  • Inject Sample: Acquire full scan MS (m/z 50–500).

  • Check Isotope Pattern: Zoom into m/z 300–315. Confirm the 1:2:1 ratio at 305, 307, 309.

    • Pass Criteria: The central peak (307) must be approximately double the intensity of the flanking peaks.

  • MS/MS Confirmation: Select m/z 307 as the precursor.

    • Look for the daughter ion at m/z 169 (or 171).

    • Look for the daughter ion at m/z 121 (or 123).

    • Note: If m/z 91 (tropylium) is the only major peak, the sample may be debrominated (degraded).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-(4-bromophenyl)acetamide. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Used as a reference for monobromo-acetamide fragmentation behavior).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for characteristic fragmentation of alpha-halo carbonyls).[5]

  • PubChem. (2024). Compound Summary for N-benzylacetamide. National Library of Medicine. Available at: [Link] (Baseline data for non-halogenated analog comparison).

Sources

Technical Comparison Guide: 2-Bromo vs. 2-Chloro-N-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemical probes, the choice between an


-bromoacetamide and an 

-chloroacetamide "warhead" is a critical decision that dictates the balance between potency and selectivity.

This guide compares 2-Bromo-N-(4-bromobenzyl)acetamide (Molecule A) and 2-Chloro-N-(4-bromobenzyl)acetamide (Molecule B). While both share the same N-(4-bromobenzyl) recognition scaffold, their electrophilic reactivities differ by orders of magnitude.

  • 2-Bromo Derivative: Highly reactive promiscuous electrophile. Best suited as a synthetic intermediate or for initial fragment screening (detecting weak affinity). High risk of off-target toxicity and metabolic instability.

  • 2-Chloro Derivative: Tunable, moderately reactive electrophile. The industry standard for covalent drugs (e.g., ibrutinib, afatinib). Requires precise non-covalent binding to position the warhead for reaction, ensuring high selectivity.

Chemical Properties & Structural Analysis[1]

The core difference lies in the carbon-halogen (


) bond adjacent to the carbonyl group. This bond's properties determine the energy barrier for nucleophilic attack.
Table 1: Physicochemical Comparison
Feature2-Bromo-N-(4-bromobenzyl)acetamide 2-Chloro-N-(4-bromobenzyl)acetamide
Leaving Group Bromide (

)
Chloride (

)
Leaving Group

(Conj. Acid)
-9 (

)
-7 (

)
C-X Bond Length ~1.94 Å (Longer, weaker)~1.77 Å (Shorter, stronger)
C-X Bond Dissociation Energy ~66 kcal/mol~81 kcal/mol
Electrophilicity (Hard/Soft) Softer electrophileHarder electrophile
Primary Reactivity Mode Rapid non-specific alkylationProximity-driven specific alkylation

Scientific Insight: The C-Br bond is significantly weaker and longer than the C-Cl bond. Consequently, the transition state for displacing bromide is lower in energy, leading to faster reaction rates (


).

Reactivity Profile & Mechanism[2]

Mechanistic Pathway ( )

Both molecules react primarily via an


 mechanism with nucleophilic cysteine thiols. The nucleophile attacks the 

-carbon, forming a tetrahedral transition state before expelling the halide.
Diagram 1: Cysteine Alkylation Mechanism

SN2_Mechanism cluster_legend Reactivity Driver Substrate α-Haloacetamide (Electrophile) TS Transition State [Nu...C...X]‡ Substrate->TS Cysteine Cysteine Thiolate (Nucleophile) Cysteine->TS Attack (k_assoc) Product Thioether Adduct (Irreversible) TS->Product Collapse (k_chem) LeavingGroup Halide Ion (X-) TS->LeavingGroup Note Br derivative reaches TS 10-100x faster than Cl

Caption: The


 reaction pathway. The rate-limiting step depends on the C-X bond strength.[1] Bromide's superior leaving group ability lowers the activation energy for the transition state.
Kinetic Selectivity
  • Bromo-Analogs: Often react with solvent-exposed cysteines regardless of specific binding. They are "intrinsic reactivity" driven.

  • Chloro-Analogs: Often require the scaffold (in this case, the 4-bromobenzyl group) to bind non-covalently first (

    
    ), positioning the warhead in close proximity to the target cysteine. This "proximity effect" raises the effective local concentration, allowing the reaction to proceed. They are "binding affinity" driven.
    

Experimental Protocols

To validate the reactivity difference, we utilize a kinetic glutathione (GSH) assay.[2] This is the industry standard for assessing intrinsic electrophilicity.

Protocol A: Comparative GSH Reactivity Assay (NMR Method)

Objective: Determine the second-order rate constant (


) for both compounds.

Materials:

  • Compounds: 2-Bromo and 2-Chloro-N-(4-bromobenzyl)acetamide (10 mM DMSO stock).

  • Nucleophile: L-Glutathione, reduced (GSH).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, deuterated (

    
    ).
    

Workflow:

  • Preparation: Dissolve GSH (20 mM) in PBS-

    
    .
    
  • Mixing: In an NMR tube, mix the test compound (1 mM final) with the internal standard.

  • Initiation: Add GSH solution (10 mM final, 10-fold excess) to initiate the reaction. Time

    
    .
    
  • Monitoring: Acquire

    
    -NMR spectra every 5 minutes for 2 hours (Bromo) or every 30 minutes for 12 hours (Chloro).
    
  • Quantification: Monitor the disappearance of the

    
    -proton signal (singlet at ~4.0 ppm for Cl, ~3.8 ppm for Br) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Expected Results:

  • Bromo-derivative:

    
     minutes. Rapid consumption.
    
  • Chloro-derivative:

    
     hours (potentially stable for days depending on pH).
    

Decision Guide: When to Use Which?

The choice of halogen is not arbitrary; it is a strategic decision in the drug discovery pipeline.

Diagram 2: Warhead Selection Workflow

Warhead_Selection cluster_warning Safety Note Start Define Project Goal Goal_Probe Goal: Initial Hit Finding (Fragment Screening) Start->Goal_Probe Goal_Drug Goal: Drug Candidate (In vivo Safety) Start->Goal_Drug Use_Bromo Use 2-Bromo-acetamide (Maximizes reactivity to find weak binders) Goal_Probe->Use_Bromo Usually Decision_Affinity Is Non-Covalent Affinity High? Goal_Drug->Decision_Affinity Decision_Affinity->Use_Bromo No (Risk of toxicity) Use_Chloro Use 2-Chloro-acetamide (Requires proximity; High Selectivity) Decision_Affinity->Use_Chloro Yes (>1 µM) Warning Bromo-acetamides are rarely FDA-approved due to haptenization risk. Use_Bromo->Warning

Caption: Strategic workflow for selecting between Bromo and Chloro warheads based on development stage and binding affinity.

Application Notes
  • Synthesis: Both are synthesized by reacting 4-bromobenzylamine with either bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., TEA or DIPEA) in DCM at 0°C.

    • Note: The Bromo-derivative is light-sensitive and should be stored in amber vials.

  • Metabolic Stability: The 2-Chloro derivative is significantly more stable in plasma. The 2-Bromo derivative is prone to rapid hydrolysis and reaction with plasma proteins (albumin), leading to poor bioavailability.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • BenchChem. (2025).[1][5] "Reactivity Comparison: Bromo- vs. Chloro-Substituents in Cross-Coupling and Alkylation." BenchChem Technical Guides. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes in drug discovery and chemical biology."[6] Journal of Medicinal Chemistry, 59(13), 5911-5929. Link

  • Gampe, C., et al. (2022). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, 27(21), 7629. Link

Sources

A Senior Application Scientist's Guide to the Melting Point Determination of Novel Brominated Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Novel Compound Characterization

In the realm of drug discovery and synthetic chemistry, the synthesis of a novel molecule is but the first step. Rigorous characterization is paramount to confirm its identity, purity, and suitability for further study. Among the fundamental techniques for characterizing a crystalline solid, melting point determination stands as a rapid, reliable, and indispensable tool.[1][2] For a newly synthesized compound, such as 2-Bromo-N-(4-bromobenzyl)acetamide , which is not extensively documented in publicly available literature, establishing a sharp and reproducible melting range is the primary indicator of successful synthesis and purification.

The melting point is not merely a physical constant; it is a sentinel of purity.[2] A pure crystalline solid typically melts over a narrow range of 1-2°C.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range—a phenomenon rooted in the colligative properties of matter. For researchers in drug development, an accurate melting point is critical for quality control, stability testing, and ensuring batch-to-batch consistency of an active pharmaceutical ingredient (API).[1][2]

This guide provides a comprehensive framework for determining the melting point of a novel compound like 2-Bromo-N-(4-bromobenzyl)acetamide. We will discuss the selection of appropriate comparative compounds, outline an authoritative experimental protocol grounded in United States Pharmacopeia (USP) standards, and explain the scientific rationale behind each critical step.

Comparative Analysis: Structurally Related Compounds

To establish an expected melting point range for a novel compound, it is instructive to analyze the melting points of structurally similar molecules. The interplay of molecular weight, intermolecular forces (such as hydrogen bonding and van der Waals forces), and molecular symmetry dictates the energy required to transition from a solid lattice to a liquid state. For 2-Bromo-N-(4-bromobenzyl)acetamide, we have selected several analogs for comparison.

Compound NameStructureMelting Point (°C)Rationale for Comparison
2-Bromo-N-(4-bromophenyl)acetamide Br-CH₂-CO-NH-Ph-BrNot available in cited literature, but a crystallographic study exists.[3][4][5][6]The closest structural analog, differing only by the absence of the methylene (-CH₂-) bridge.
N-(4-Bromobenzyl)acetamide CH₃-CO-NH-CH₂-Ph-BrNo data found.Lacks the α-bromo substitution on the acetyl group, highlighting the effect of this electronegative atom.
N-benzyl-2-bromoacetamide Br-CH₂-CO-NH-CH₂-Ph95.7 °C[7]Removes the bromine from the phenyl ring, isolating the impact of the benzyl group.
4'-Bromoacetanilide CH₃-CO-NH-Ph-Br165-171 °C[8][9][10]A common reagent, it shows the effect of removing both the α-bromo and the benzyl methylene group.
2-Bromoacetamide Br-CH₂-CO-NH₂87-91 °C[11][12][13]The parent amide without any benzyl or phenyl substitution, providing a baseline.

Experimental Protocol: Melting Point Determination via Capillary Method (USP <741> Compliant)

This protocol describes the use of a modern digital melting point apparatus, which is standard in contemporary research laboratories, following the principles outlined in USP General Chapter <741> for a Class Ia substance.[14][15][16]

Pillar of Trustworthiness: Instrument Calibration

Before any measurement, the accuracy of the apparatus must be verified. This is a non-negotiable step for data integrity.

  • Select Standards: Choose at least two USP-traceable melting point reference standards that bracket the expected melting range of the sample.[14][17] For compounds like those in our table, appropriate standards might include Benzophenone (~48°C), Vanillin (~82°C), and Caffeine (~236°C).

  • Perform Calibration Check: Determine the melting point of each standard using the same method as for the test sample. The observed melting point must fall within the certified range for each standard. If not, the instrument requires professional calibration and adjustment.[14]

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: A uniform, fine powder ensures efficient and even heat transfer throughout the sample.[1][14]

    • Procedure: Place a small amount (10-20 mg) of the dry crystalline sample of 2-Bromo-N-(4-bromobenzyl)acetamide onto a clean, dry watch glass. Using a spatula, gently crush the sample into a fine, homogeneous powder.

  • Capillary Tube Loading:

    • Rationale: A properly packed column of 2.5-3.5 mm ensures a clear and observable melting event without excessive thermal lag.[14]

    • Procedure: Invert a capillary tube (specified as 0.8-1.2 mm internal diameter) and press the open end into the powdered sample until a small amount enters the tube.[15] Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5-3.5 mm is achieved.

  • Setting the Apparatus:

    • Rationale: A rapid initial heating saves time, while a slow ramp rate (1°C/minute) near the melting point is crucial for thermal equilibrium between the heating block, thermometer, and sample, ensuring high accuracy.[14]

    • Procedure:

      • Set the Start Temperature to approximately 10°C below the lowest expected melting point from your comparative analysis (e.g., start at ~75°C).

      • Set the Ramp Rate to a standard 1°C per minute.

      • Set the Stop Temperature well above the highest expected melting point (e.g., 200°C).

  • Measurement and Observation:

    • Rationale: The USP defines the melting range from the point of initial collapse/shrinking (onset point) to the point where no solid is visible (clear point).[14] This provides a complete picture of the phase transition.

    • Procedure: Insert the loaded capillary tube into the heating block of the apparatus. Initiate the heating program. Observe the sample through the magnified viewing port.

      • Record T1 (Onset): The temperature at which the column first shows signs of melting, such as collapsing, shrinking, or the appearance of liquid.

      • Record T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

  • Reporting:

    • Procedure: Report the result as a melting range from T1 to T2. For a pure sample, this range should be narrow (e.g., "Melting Range: 155.5 - 156.5 °C"). A broad range (>3°C) may indicate the presence of impurities. Perform the determination in triplicate to ensure reproducibility.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol, from initial preparation to the final, validated result.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_measure Phase 3: Measurement cluster_report Phase 4: Analysis & Reporting Start Start SamplePrep Sample Preparation (Dry & Pulverize) Start->SamplePrep LoadCapillary Load Capillary Tube (2.5-3.5 mm) SamplePrep->LoadCapillary CalCheck Perform Calibration Check? LoadCapillary->CalCheck SetParams Set Instrument Parameters (Start T, Ramp Rate) CalCheck->SetParams Passed InsertSample Insert Sample SetParams->InsertSample HeatObserve Heat & Observe (Ramp at 1°C/min) InsertSample->HeatObserve RecordT1 Record T1 (Onset) HeatObserve->RecordT1 RecordT2 Record T2 (Clear Point) RecordT1->RecordT2 CalculateRange Calculate Range (T2-T1) RecordT2->CalculateRange Report Report Result CalculateRange->Report

Caption: Experimental Workflow for USP-Compliant Melting Point Determination.

Conclusion

The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. For a novel substance like 2-Bromo-N-(4-bromobenzyl)acetamide, where literature values are not established, a meticulously executed melting point determination is the first step in its formal characterization. By adhering to authoritative protocols such as USP <741>, ensuring rigorous instrument calibration, and understanding the behavior of structurally related compounds, researchers can generate trustworthy and reproducible data. A sharp, consistent melting range provides strong evidence of the compound's purity and identity, paving the way for its use in further research and development.

References

  • Time in Singapore. Google.
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PMC. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • 4'-Bromoacetanilide. Makore Labs. [Link]

  • Acetamide, N-benzyl-2-bromo- Properties. EPA. [Link]

  • Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Cheméo. [Link]

  • Acetamide, N-(4-bromophenyl)-. iChemical. [Link]

  • N-Bromoacetamide. Merck Index. [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. PMC. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • N-bromoacetamide. ChemSynthesis. [Link]

  • 2-Bromo-N-(4-bromo-phen-yl)acetamide. PubMed. [Link]

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • 4-Bromoacetanilide. ChemSynthesis. [Link]

  • (PDF) 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Amanote Research. [Link]

  • 4'-Bromoacetanilide. PubChem. [Link]

  • 3-Quinolinecarboxylic acid... CAS Common Chemistry. [Link]

  • CYCLOPENTANE. Burdick & Jackson. [Link]

  • 5H-Cyclopenta[h]quinazoline... PubChem. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-n-(4-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Strategy

Compound Classification: 2-Bromo-N-(4-bromobenzyl)acetamide Primary Hazard Class: Potent Alkylating Agent & Lachrymator Operational Status: High Caution / Fume Hood Mandatory [1]

This guide defines the operational safety architecture for handling 2-Bromo-N-(4-bromobenzyl)acetamide. As an


-haloacetamide derivative, this compound possesses a highly electrophilic carbon center (C-Br bond adjacent to the carbonyl), making it a potent alkylating agent.[1] It reacts irreversibly with biological nucleophiles (DNA, proteins, cysteine residues), posing risks of skin sensitization, severe eye damage, and lachrymatory effects (tear gas activity).[1]

The Core Directive: Treat this compound not just as an irritant, but as a "silent" sensitizer. All protocols below are designed to prevent any molecular contact with skin or respiratory, mucosa.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix replaces standard "lab coat and glasses" protocols with a barrier-defense strategy.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield® (Laminate)

-bromoacetamides can permeate standard thin nitrile.[1] The outer glove acts as the sacrificial barrier; the inner glove prevents skin contact during doffing.
Eye & Face Chemical Splash Goggles (Unvented or Indirect Vent)Optional: Face ShieldSafety glasses are insufficient. Vapors or dusts are lachrymatory; direct contact can cause corneal opacity. A face shield is required if handling >500 mg or liquids.
Respiratory Engineering Control First: Fume Hood.Backup: Full-face respirator with P100/OV cartridges.[1]Dusts are highly irritating to the upper respiratory tract. N95 masks offer no protection against potential organic vapors if the compound sublimates or is in solution.
Body Defense Tyvek® Lab Coat (or chemical-resistant apron) over cotton lab coat.[1]Cotton absorbs and holds alkylating agents against the skin. Tyvek provides a non-porous splash barrier.
Footwear Closed-toe, leather/synthetic non-porous shoes.[1]Canvas sneakers allow rapid permeation of spilled solids/solutions.

Part 3: Visualization of Safety Logic

Figure 1: PPE Donning & Risk Assessment Logic

This decision tree ensures the researcher assesses the state of the matter (Solid vs. Solution) before selecting the final PPE tier.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing Procedure Solid->Weighing Conc Concentration > 0.1 M? Solution->Conc Hood Is Fume Hood Available? Weighing->Hood YesHood Standard PPE: Double Nitrile + Goggles Work >6 inches inside sash Hood->YesHood Yes NoHood STOP WORK Powder Containment Required Hood->NoHood No HighConc High Risk: Add Face Shield + Chemical Apron Conc->HighConc Yes LowConc Standard PPE: Double Nitrile + Goggles Conc->LowConc No

Caption: Figure 1. PPE selection logic based on physical state and concentration risks.

Part 4: Operational Handling Protocol

This protocol uses a Self-Validating System : Each step includes a "Check" to confirm safety before proceeding.

Phase 1: Preparation & Weighing

  • The "Red Zone" Setup: Designate a specific area in the fume hood for this compound. Lay down a disposable absorbent pad (bench coat) to capture invisible dusts.

    • Validation: Is the sash at the certified working height?

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent "jumping" during weighing.

  • Weighing Technique:

    • Do not weigh on an open bench.

    • Tare the vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap the vial before removing it from the hood.

    • Validation: Wipe the exterior of the vial with a Kimwipe dampened in acetone/methanol inside the hood before removal.

Phase 2: Reaction & Quenching[1]

  • Solvent Choice: Dissolve the solid immediately upon weighing to reduce inhalation risk.

  • Cannula Transfer: For large scale (>1g), transfer solutions via cannula or syringe to avoid pouring.

  • Decontamination (The "Kill" Step):

    • Have a "Quench Bath" ready: A beaker containing 10% aqueous Sodium Thiosulfate or 1M NaOH .

    • Mechanism: Thiosulfate acts as a sulfur nucleophile, displacing the bromide and destroying the alkylating potential.

    • Protocol: Dip all spatulas, needles, and empty vials into this bath immediately after use.

Phase 3: Waste Disposal Strategy

Waste StreamHandling Procedure
Solid Waste Contaminated gloves, bench coats, and paper towels must be double-bagged in a sealed "Hazardous Solid" bag.[1] Label as "Toxic/Sensitizer".
Liquid Waste Do NOT mix with acidic waste (potential HBr gas evolution). Segregate into "Halogenated Organic Waste".
Quenched Waste Solutions treated with thiosulfate should be checked for pH (neutral) before disposal into halogenated waste.

Part 5: Emergency Response & Decontamination

Figure 2: Emergency Response Workflow

This diagram outlines the immediate actions for exposure or spills.

Emergency_Response Incident Incident Detected Type Type of Exposure Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Flush with Water (15 Minutes Minimum) Skin->Wash Eye->Wash Clean Cover with Thiosulfate Absorb with Pad Spill->Clean Soap Wash with Soap (Do NOT use Alcohol) Wash->Soap Medical Seek Medical Help (Bring SDS) Wash->Medical Soap->Medical Note CRITICAL: Alcohol increases skin permeability. Use SOAP only. Soap->Note

Caption: Figure 2. Emergency response logic. Note the prohibition of alcohol for skin washing.[1]

Critical Medical Note: If skin exposure occurs, do not use ethanol or acetone to wash the skin. Organic solvents increase the permeability of the skin, driving the alkylating agent deeper into the tissue. Use copious amounts of soap and water only.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69632, 2-Bromoacetamide (Analogous Hazard Class). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-(4-bromobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-(4-bromobenzyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.